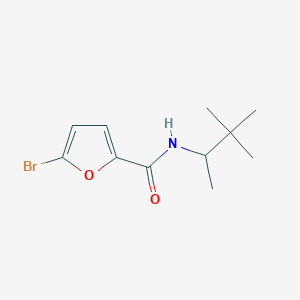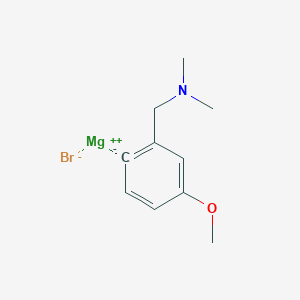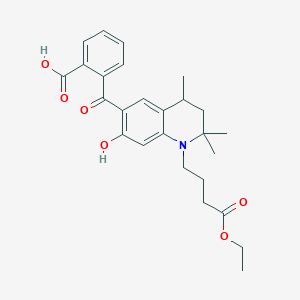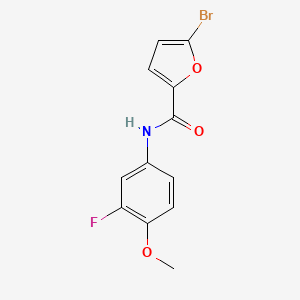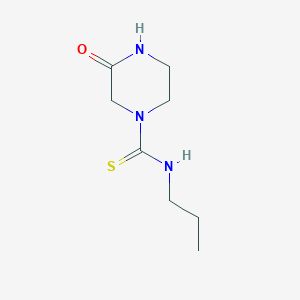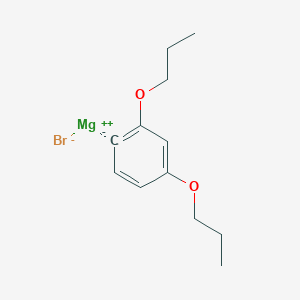
(2,4-Di-n-propyloxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Din-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is dissolved in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (2,4-din-propyloxyphenyl)magnesium bromide involves the reaction of 2,4-din-propyloxybromobenzene with magnesium metal in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction proceeds as follows: [ \text{2,4-(C_3H_7O)_2C_6H_3Br} + \text{Mg} \rightarrow \text{2,4-(C_3H_7O)_2C_6H_3MgBr} ]
Industrial Production Methods: On an industrial scale, the preparation of Grignard reagents like (2,4-din-propyloxyphenyl)magnesium bromide is carried out in large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The use of high-purity magnesium and bromobenzene derivatives ensures the production of high-quality Grignard reagents.
化学反応の分析
Types of Reactions: (2,4-Din-propyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: Used in nucleophilic substitution reactions.
Electrophiles: Various electrophiles can be used in coupling reactions.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
科学的研究の応用
(2,4-Din-propyloxyphenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用機序
The mechanism of action of (2,4-din-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions.
類似化合物との比較
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
(2,4-Dimethoxyphenyl)magnesium Bromide: Similar structure but with methoxy groups instead of propyloxy groups.
Uniqueness: (2,4-Din-propyloxyphenyl)magnesium bromide is unique due to the presence of two propyloxy groups, which can influence its reactivity and selectivity in organic synthesis. The steric and electronic effects of the propyloxy groups can lead to different reaction outcomes compared to other Grignard reagents.
特性
分子式 |
C12H17BrMgO2 |
|---|---|
分子量 |
297.47 g/mol |
IUPAC名 |
magnesium;1,3-dipropoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C12H17O2.BrH.Mg/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2;;/h5-6,10H,3-4,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
OFEDPMXQROBRSQ-UHFFFAOYSA-M |
正規SMILES |
CCCOC1=CC(=[C-]C=C1)OCCC.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







